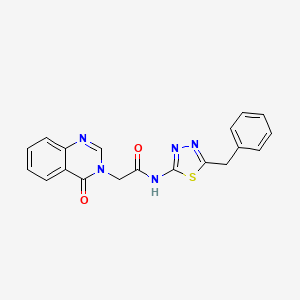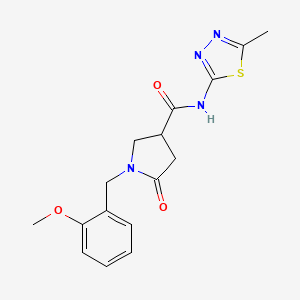
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole and quinazolinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Quinazolinone Ring: The quinazolinone ring can be synthesized by the condensation of anthranilic acid derivatives with amides or esters, followed by cyclization.
Coupling of the Two Moieties: The final step involves coupling the thiadiazole and quinazolinone moieties through an acetamide linkage. This can be achieved by reacting the appropriate intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, or inflammatory conditions.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: can be compared with other thiadiazole and quinazolinone derivatives.
Thiadiazole Derivatives: Known for their antimicrobial, anti-inflammatory, and anticancer activities.
Quinazolinone Derivatives: Known for their antitumor, anticonvulsant, and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both thiadiazole and quinazolinone, which may confer unique biological activities and therapeutic potential.
特性
分子式 |
C19H15N5O2S |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H15N5O2S/c25-16(11-24-12-20-15-9-5-4-8-14(15)18(24)26)21-19-23-22-17(27-19)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,23,25) |
InChIキー |
DYELZDKZBKCINE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11009602.png)
![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11009604.png)
![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11009609.png)
![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-leucine](/img/structure/B11009621.png)
![N-[(2S)-1-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-oxopropan-2-yl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11009628.png)
![N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11009636.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11009637.png)

![trans-4-[({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11009660.png)
![3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one](/img/structure/B11009661.png)
![N-[4-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide](/img/structure/B11009662.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11009664.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B11009674.png)

